dimethyl 1-ethyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate
Overview
Description
The compound “dimethyl 1-ethyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted with various groups including a dimethyl ester group, an ethyl group, and a phenyl group that is further substituted with a trifluoromethyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyridine ring, followed by various substitution reactions to add the ethyl group, the dimethyl ester group, and the 4-(trifluoromethyl)phenyl group. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The pyridine ring would contribute to the planarity of the molecule, while the substituents would add steric bulk. The trifluoromethyl group is known to be quite electronegative, which could influence the electronic properties of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific conditions and reagents used. The pyridine ring could potentially undergo electrophilic substitution reactions, while the ester group could undergo hydrolysis or transesterification reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyridine ring could contribute to its aromaticity and planarity, while the trifluoromethyl group could increase its electronegativity .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
dimethyl 1-ethyl-4-[4-(trifluoromethyl)phenyl]-4H-pyridine-3,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO4/c1-4-22-9-13(16(23)25-2)15(14(10-22)17(24)26-3)11-5-7-12(8-6-11)18(19,20)21/h5-10,15H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVKQJNPNHZSPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(C(=C1)C(=O)OC)C2=CC=C(C=C2)C(F)(F)F)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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